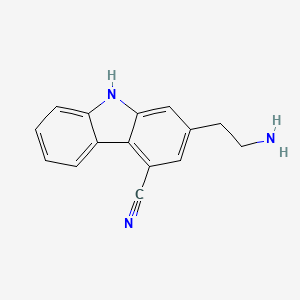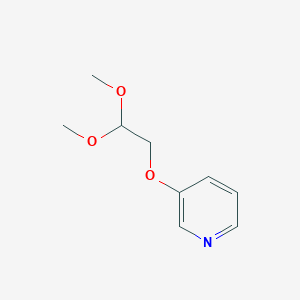
Disulfide, bis(3,5-dinitrophenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(3,5-dinitrophenyl) is an organic compound characterized by the presence of two 3,5-dinitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of chemistry and biology due to its unique structural and reactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(3,5-dinitrophenyl) typically involves the oxidative coupling of thiols. One common method is the reaction of 3,5-dinitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under mild conditions to yield the desired disulfide compound .
Industrial Production Methods
Industrial production of disulfide, bis(3,5-dinitrophenyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, bis(3,5-dinitrophenyl) undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Solvents: Ethanol, acetonitrile
Major Products Formed
Reduction: Thiols
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Disulfide, bis(3,5-dinitrophenyl) finds applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of disulfide, bis(3,5-dinitrophenyl) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with cysteine residues in proteins, leading to the formation of disulfide bridges that stabilize protein structures . This interaction is crucial in processes like protein folding and redox signaling.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Disulfide, bis(3,5-dinitrophenyl) is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and interaction with other molecules. The presence of nitro groups enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to other disulfide compounds.
Propiedades
Número CAS |
102871-65-8 |
|---|---|
Fórmula molecular |
C12H6N4O8S2 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
1-[(3,5-dinitrophenyl)disulfanyl]-3,5-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8S2/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-26-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H |
Clave InChI |
XVMATWZWYNOQHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


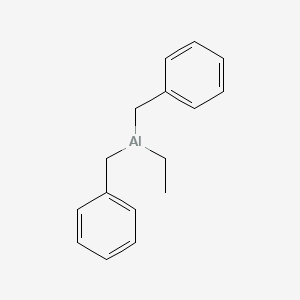

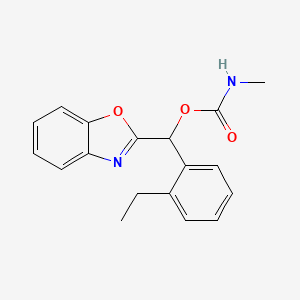
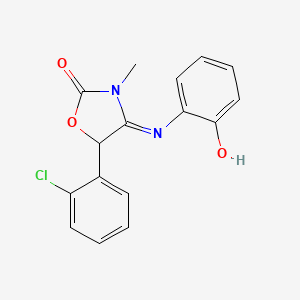
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
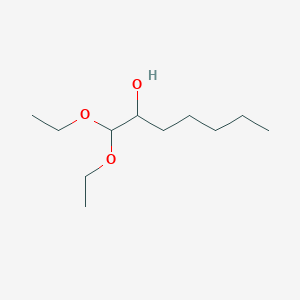
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
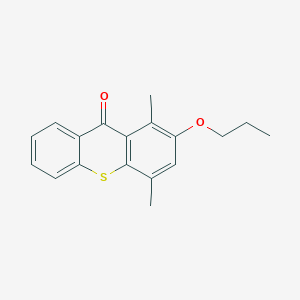
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
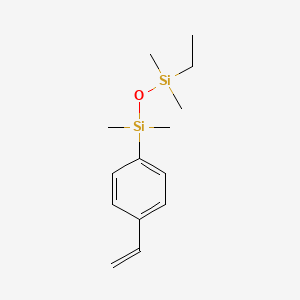

![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
